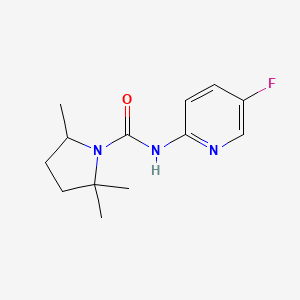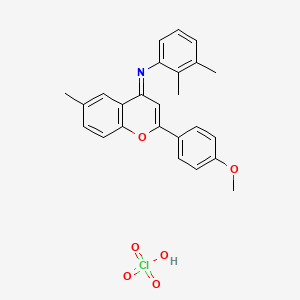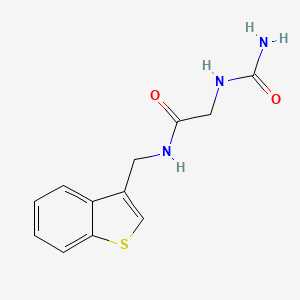![molecular formula C8H8F3N3O2 B6750478 N-methyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]oxyacetamide](/img/structure/B6750478.png)
N-methyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]oxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]oxyacetamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of the trifluoromethyl group in the compound enhances its chemical and biological properties, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]oxyacetamide typically involves the reaction of 4-(trifluoromethyl)pyrimidine-2-ol with N-methylglycine in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of environmentally benign solvents and catalysts can make the process more sustainable and cost-effective.
化学反応の分析
Types of Reactions
N-methyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]oxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols, alcohols; reactions are conducted in the presence of a base or acid catalyst in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]oxyacetic acid, while substitution reactions can produce various N-substituted derivatives.
科学的研究の応用
N-methyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]oxyacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its pharmacological properties.
作用機序
The mechanism of action of N-methyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]oxyacetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
- 2-(4-ethylphenoxy)-6-(trifluoromethyl)pyrimidine
- 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide
Uniqueness
N-methyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]oxyacetamide stands out due to its unique combination of the trifluoromethyl group and the pyrimidine scaffold. This combination imparts distinct chemical and biological properties, such as increased lipophilicity, enhanced cell permeability, and resistance to enzymatic degradation. These properties make it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
N-methyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O2/c1-12-6(15)4-16-7-13-3-2-5(14-7)8(9,10)11/h2-3H,4H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOHEDABBFRIOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=NC=CC(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B6750402.png)
![4-[butyl(methyl)amino]-N-[3-(5-oxo-1H-1,2,4-triazol-4-yl)propyl]benzamide](/img/structure/B6750407.png)
![2-[1-(benzenesulfonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-2-yl]-1H-benzimidazole-4-carboxylic acid](/img/structure/B6750426.png)
![N-[(5-propan-2-yloxy-1H-indol-3-yl)methyl]prop-2-enamide](/img/structure/B6750429.png)
![2-[(5-Fluoropyridine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B6750434.png)


![tert-butyl N-[3-(4-ethoxybutanoylamino)-4-fluorophenyl]carbamate](/img/structure/B6750451.png)
![[3-(2-Hydroxycyclohexyl)morpholin-4-yl]-[1-(2-methoxyethyl)indol-3-yl]methanone](/img/structure/B6750452.png)
![2-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B6750457.png)
![4-Chloro-2-fluoro-6-[[[4-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]amino]methyl]phenol](/img/structure/B6750490.png)
![N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-methyl-3-methylsulfinylpropanamide](/img/structure/B6750495.png)
![Methyl 1-[(2-pyridin-4-ylpropanoylamino)methyl]cyclopropane-1-carboxylate](/img/structure/B6750503.png)
